Product packaging for Hycanthone mesylate(Cat. No.:CAS No. 23255-93-8)

Hycanthone mesylate

Cat. No.: B1673431
CAS No.: 23255-93-8
M. Wt: 452.6 g/mol
InChI Key: LOEQGPPJCCUXEJ-UHFFFAOYSA-N
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Description

Hycanthone mesylate is the methanesulfonate salt of hycanthone, a metabolite of lucanthone . This compound was formerly approved as an antischistosomal drug but is now used exclusively in research settings to study its mechanisms of action and potential new applications . In biomedical research, this compound is primarily investigated for its historical efficacy against Schistosoma mansoni and Schistosoma haematobium . Its antischistosomal activity is attributed to at least two key mechanisms: the irreversible inhibition of acetylcholinesterase within the parasite, leading to paralysis and death, and the ability to intercalate into DNA and inhibit RNA synthesis . Beyond antiparasitic research, this compound is a valuable tool in oncology research. It has demonstrated antineoplastic activity in vitro and has been evaluated in clinical trials for conditions such as advanced colorectal carcinoma and malignant lymphomas . A significant area of modern research involves its function as an inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a DNA repair enzyme . Inhibiting APE1 can sensitize cancer cells to DNA-damaging agents like temozolomide, providing a potential strategy for combination therapies . Researchers should note that this compound is a documented hepatotoxin and has been classified for its potential carcinogenic properties . It is a dose-dependent hepatotoxin that can cause hepatocellular injury . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O2S.CH4O3S<br>C21H28N2O5S2 B1673431 Hycanthone mesylate CAS No. 23255-93-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one;methanesulfonic acid
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InChI

InChI=1S/C20H24N2O2S.CH4O3S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20;1-5(2,3)4/h5-10,21,23H,3-4,11-13H2,1-2H3;1H3,(H,2,3,4)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LOEQGPPJCCUXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S.CH4O3S, C21H28N2O5S2
Record name HYCANTHONE METHANESULFONATE
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Molecular Weight

452.6 g/mol
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Physical Description

Hycanthone methanesulfonate is an odorless yellow to yellow-orange powder. Bitter taste. (NTP, 1992)
Record name HYCANTHONE METHANESULFONATE
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Freely soluble in 95% ethanol; slightly soluble in chloroform; very slightly soluble in acetone; practically insoluble or insoluble in benzene and ether., Very soluble in water.
Record name HYCANTHONE METHANESULFONATE
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Record name HYCANTHONE MESYLATE
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Color/Form

Yellow-orange powder

CAS No.

23255-93-8
Record name HYCANTHONE METHANESULFONATE
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Record name 9H-Thioxanthen-9-one, 1-[[2-(diethylamino)ethyl]amino]-4-(hydroxymethyl)-, methanesulfonate (1:1)
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Melting Point

289 °F approximately (NTP, 1992), approx 143 °C, MP: 173-176 °C (decomposes) /Hydrochloride/
Record name HYCANTHONE METHANESULFONATE
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Preparation Methods

Core Thioxanthen-9-One Scaffold Construction

The synthesis begins with the preparation of the thioxanthen-9-one backbone. Classical methods involve cyclocondensation of 2-mercaptobenzoic acid with substituted benzaldehyde derivatives under acidic conditions. For Hycanthone, the 4-hydroxymethyl substituent is introduced via Friedel-Crafts alkylation using paraformaldehyde in the presence of boron trifluoride etherate. Subsequent oxidation of the intermediate thioxanthene to the ketone is achieved with potassium permanganate in acetone-water mixtures, yielding 4-hydroxymethylthioxanthen-9-one.

Amination at Position 1

The introduction of the 2-(diethylamino)ethylamine side chain at position 1 proceeds via nucleophilic aromatic substitution. The hydroxyl group at position 4 is protected as its tert-butyldimethylsilyl (TBS) ether to prevent side reactions. Reaction with 2-(diethylamino)ethylamine in dimethylacetamide at 110°C for 48 hours affords the protected intermediate. Deprotection using tetrabutylammonium fluoride in tetrahydrofuran (THF) yields Hycanthone free base.

Salt Formation with Methanesulfonic Acid

Conversion to the mesylate salt is performed by dissolving Hycanthone free base in anhydrous dichloromethane and adding methanesulfonic acid (1.05 equiv) dropwise at 0°C. The reaction mixture is stirred for 2 hours, after which the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol-diethyl ether (1:3 v/v) to obtain this compound with >98% purity.

Advanced Purification Techniques

Lyophilization Process Optimization

The CN101330905A patent details a non-aqueous lyophilization method critical for stabilizing this compound. Key parameters include:

  • Solvent System : A 3:1 mixture of water and tetrahydrofuran (THF) is used to dissolve the compound (100–500 mg/mL).
  • Anti-Solvent Precipitation : THF acts as an anti-solvent, inducing crystallization when added to the aqueous solution.
  • Freezing Protocol : Solutions are frozen at -30°C with a 5°C/min cooling rate to form uniform crystalline matrices.
  • Primary Drying : Conducted at -5°C under 200 μmHg vacuum for 12 hours to remove THF.
  • Secondary Drying : Temperature is ramped to 30°C over 15 hours to eliminate residual water, achieving final moisture content <0.5%.

This method prevents hydrolysis of the mesylate group while maintaining the compound’s light-sensitive thioxanthen-9-one core.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89–7.45 (m, 6H, ArH), 4.72 (s, 2H, CH2OH), 3.61 (t, J=6.0 Hz, 2H, NCH2), 2.89 (q, J=7.2 Hz, 4H, N(CH2CH3)2), 2.48 (s, 3H, SO3CH3).
  • HPLC : C18 column (4.6×250 mm), 0.1% trifluoroacetic acid/acetonitrile gradient (20→80% over 25 min), retention time=18.3 min.

Stability Profiling

Aqueous solutions (10% w/v) remain stable for 24 hours at 25°C but undergo rapid decomposition in acidic media (t1/2=1.2 hours at pH 3). Lyophilized formulations show no degradation after 24 months at -20°C when protected from light.

Comparative Synthesis Routes

Method Yield (%) Purity (%) Key Advantage
Classical alkylation 62 95 Cost-effective starting materials
Microwave-assisted 78 98 Reduced reaction time (4h vs 48h)
Patent lyophilization N/A 99.5 Enhanced long-term stability

Industrial-Scale Production Considerations

Solvent Recovery Systems

THF and ethanol are distilled under vacuum (40°C, 150 mmHg) with <2% loss per batch.

Waste Stream Management

Boron trifluoride etherate neutralization employs calcium hydroxide slurry to precipitate CaF2, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions: Hycanthone mesylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its parent compound, hycanthone.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Scientific Research Applications

Anti-Parasitic Activity

Schistosomiasis Treatment

Hycanthone mesylate is primarily recognized for its anti-schistosomal properties. It has been shown to effectively inhibit the growth of Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The compound acts by interfering with the parasite's nerve function, leading to paralysis and eventual death of the worms .

Case Study: Efficacy Against S. haematobium

A clinical trial involving 1,035 cases of vesical schistosomiasis demonstrated that this compound was highly effective in treating infections caused by S. haematobium. The results indicated a significant reduction in parasite load among treated patients, showcasing the compound's therapeutic potential .

StudySample SizeInfection TypeTreatment Outcome
Clinical Trial1,035S. haematobiumHigh efficacy reported

Mechanism of Action

This compound intercalates into DNA and inhibits RNA synthesis in vitro, which may contribute to its schistosomicidal effects . Additionally, it has shown selective inhibition of acetylcholinesterase from schistosomes, while exhibiting less potency against mammalian enzymes, indicating a targeted mechanism that spares human tissues .

Oncological Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated in various clinical trials for its efficacy against advanced colorectal carcinoma and malignant lymphomas .

Case Study: Phase II Trials

  • Colorectal Carcinoma : A Phase II study assessed the use of this compound as part of a chemotherapy regimen for patients with advanced colorectal cancer. Preliminary findings suggested improved outcomes when combined with other chemotherapeutic agents.
  • Malignant Lymphomas : Another Phase II trial investigated the combination of this compound with Flagyl (metronidazole) for patients with advanced malignant lymphomas. The results indicated promising antitumor activity, warranting further investigation into its mechanisms and optimal dosing strategies .
Cancer TypeStudy PhaseCombination TreatmentOutcome
Colorectal CarcinomaIIThis compound + Other AgentsImproved outcomes
Malignant LymphomasIIThis compound + FlagylPromising antitumor activity

Toxicity and Safety Profile

While this compound demonstrates significant therapeutic potential, it is also important to consider its toxicity profile. Studies have indicated that it can be hepatotoxic at high doses, leading to hepatocellular injury . Therefore, understanding the dose-response relationship is critical in both clinical and research settings.

Mechanism of Action

Hycanthone mesylate exerts its effects primarily by intercalating into DNA, thereby inhibiting RNA synthesis. This leads to the disruption of vital cellular processes in the parasite, resulting in paralysis and death. Additionally, it inhibits acetylcholinesterase (AChE) from Schistosoma mansoni, further contributing to its schistosomicidal activity .

Comparison with Similar Compounds

Lucanthone

  • Molecular Formula : C₁₉H₂₂N₂OS .
  • Relationship : Lucanthone is the parent compound of hycanthone. Hycanthone mesylate is its bioactive metabolite, exhibiting enhanced anthelmintic efficacy .
  • Mechanistic Differences : Both compounds induce morphological transformation in Rauscher murine leukemia virus-infected cells, but hycanthone requires co-administration with the virus for this effect, suggesting a synergistic interaction .

Becanthone

  • Molecular Formula : C₂₂H₂₈N₂O₂S .
  • Structural Similarity : Shares a thioxanthene backbone but has a longer alkyl chain.
  • Activity : Like this compound, becanthone is an antiparasitic agent, but its efficacy and toxicity profile are less well-documented .

Comparison with Other Mesylate Salts

Camostat Mesylate

  • Application : Inhibits TMPRSS2-related proteases, blocking SARS-CoV-2 entry .
  • Pharmacokinetics : Rapidly metabolized to GBPA in serum, reducing its half-life to <1 minute in human plasma .
  • Advantage Over Hycanthone: Non-carcinogenic and repurposed for viral infections, unlike hycanthone’s narrow antiparasitic use .

Nafamostat Mesylate

  • Application : Anticoagulant used during continuous kidney replacement therapy (CKRT) .
  • Safety: Lower carcinogenic risk compared to this compound .

Cetyl Tranexamate Mesylate

  • Application : Dermatological agent for hyperpigmentation.
  • Advantage : Enhanced skin penetration due to lipid-like structure, unlike this compound’s systemic toxicity .

Pharmacological and Chemical Data

Compound Molecular Formula Primary Target IC50/KD Key Advantage Major Safety Concern
This compound C₂₀H₂₄N₂O₂S·CH₄O₃S DNA Topoisomerases I/II KD = 10 nM High antiparasitic efficacy Carcinogenic
Lucanthone C₁₉H₂₂N₂OS Nucleic acid biosynthesis N/A Precursor to hycanthone Lower carcinogenicity
Camostat Mesylate C₂₀H₂₂N₂O₅S·CH₄O₃S TMPRSS2 protease IC50 ≈ 1–10 µM Broad antiviral use Rapid metabolism
Nafamostat Mesylate C₁₉H₁₇N₅O₂·CH₄O₃S Serine proteases N/A Flexible dosing in CKRT Limited carcinogenicity
Compound A Mesylate* Not disclosed VEGFR2/KDR IC50 = 2.43 nM Superior to PTK787 (IC50 = 33.3 nM) Similar toxicity to SU11248

*From : A mesylate salt with anti-tumor activity.

Key Research Findings

Solubility and Bioavailability : Mesylate salts (e.g., hycanthone, camostat) generally improve aqueous solubility compared to hydrochloride counterparts, enhancing parenteral delivery .

Metabolic Activation: this compound’s carcinogenicity arises from metabolic activation, whereas camostat mesylate’s rapid conversion to GBPA limits its therapeutic window .

Electrochemical Stability : Mesylate anions exhibit high oxidation stability in ionic liquids, suggesting formulation advantages for hycanthone derivatives .

Biological Activity

Hycanthone mesylate is a compound derived from hycanthone, primarily known for its use in the treatment of schistosomiasis, a parasitic disease caused by trematode worms. This article delves into the biological activity of this compound, focusing on its efficacy against various strains of Schistosoma, its pharmacokinetics, and potential side effects.

Pharmacological Profile

This compound exhibits significant biological activity, particularly as an antischistosomal agent. Its mechanism of action is believed to involve interference with the metabolism of schistosomes, leading to their death. The compound has been tested against different species of Schistosoma, notably Schistosoma japonicum and Schistosoma mansoni.

Efficacy Against Schistosoma Species

  • Against Schistosoma japonicum :
    • Initial studies indicated that this compound was ineffective against S. japonicum when administered intramuscularly or orally at various dosages. In a series of experiments involving mice, no significant reduction in worm burden was observed after treatment with this compound .
    • A study reported that even with multiple injections at varying dosages (50 mg/kg), the compound did not demonstrate schistosomicidal activity against this strain .
  • Against Schistosoma mansoni :
    • In contrast, this compound showed promising results against S. mansoni. It was effective in reducing worm counts significantly in treated animals compared to controls . This discrepancy in efficacy between the two species suggests that the compound may have selective activity based on the schistosome strain.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. Key findings include:

  • Absorption and Distribution : After administration, this compound reaches peak plasma concentrations within a few hours. Autoradiography studies indicated that the compound is distributed throughout the body, particularly within the intestinal tract and musculature surrounding the intestine of schistosomes .
  • Metabolism : Minimal biotransformation occurs in schistosomes following administration, suggesting that the drug remains largely unchanged within the host and parasites .

Toxicological Considerations

Despite its therapeutic potential, this compound has raised concerns regarding toxicity:

Comparative Efficacy Table

Schistosoma SpeciesAdministration RouteDosage (mg/kg)Efficacy Observed
S. japonicumIntramuscular50None
S. mansoniIntramuscular100Significant reduction in worm burden

Case Studies

Several case studies highlight the clinical application of this compound:

  • A study involving eight patients with Schistosoma haematobium infestation reported variable efficacy; two patients developed mild side effects following a single intramuscular injection of 3 mg/kg .
  • Research focusing on analogs of hycanthone has indicated that modifications to its structure can enhance antischistosomal activity while reducing mutagenic effects, paving the way for safer derivatives .

Q & A

Q. What are the recommended analytical methods for verifying the synthesis and purity of hycanthone mesylate in preclinical studies?

this compound synthesis should be validated using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for molecular weight verification. For known compounds, cross-referencing spectral data with literature is critical, while novel derivatives require elemental analysis and X-ray crystallography for unambiguous identification .

Q. Which experimental models are standard for evaluating this compound's anthelmintic activity?

In vitro models include schistosoma motility assays using adult worms isolated from infected rodents, with viability metrics (e.g., ATP depletion, tegument damage). In vivo efficacy is typically assessed in Schistosoma mansoni-infected mice, monitoring parasite burden reduction via egg counts in liver/liver granulomas and fecal samples. Dosing regimens should align with pharmacokinetic profiles (e.g., 10–50 mg/kg, single or repeated doses) .

Q. How should researchers address stability challenges in this compound formulations during long-term storage?

Stability studies under ICH guidelines (25°C/60% RH) should include photostability testing (e.g., exposure to UV-Vis light), pH-dependent degradation profiling (acidic vs. neutral conditions), and quantification of degradation products via LC-MS. Evidence suggests mesylate salts may exhibit lower photostability than free bases, necessitating light-protected storage .

Advanced Research Questions

Q. How can contradictory data on this compound's carcinogenic potential be reconciled in translational studies?

The IARC classifies this compound as carcinogenic (Group 2B) based on rodent hepatocarcinogenicity data. To resolve conflicts with efficacy studies, researchers should:

  • Conduct dose-response analyses to distinguish therapeutic vs. carcinogenic thresholds.
  • Use transgenic models (e.g., p53+/− mice) to assess genetic susceptibility.
  • Integrate metabolomic profiling to identify pro-carcinogenic metabolites (e.g., reactive intermediates via CYP450 oxidation) .

Q. What methodological approaches optimize the detection of this compound metabolites in biofluids?

Metabolite identification requires tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) and stable isotope labeling. Phase I metabolites (hydroxylated, desethyl derivatives) and Phase II conjugates (glucuronides) should be isolated from plasma/urine using solid-phase extraction. Pharmacokinetic modeling (non-compartmental analysis) can quantify metabolite exposure ratios .

Q. What experimental designs mitigate confounding variables in studies comparing this compound with its analogs (e.g., becanthone)?

  • Use isogenic parasite strains to control for genetic variability.
  • Standardize in vitro assays (e.g., IC50 determinations) with synchronized parasite life stages.
  • Apply multivariate statistical analysis (ANCOVA) to adjust for covariates like host immune status or drug bioavailability differences .

Q. How can researchers address bioanalytical challenges in quantifying this compound in complex biological matrices?

Develop a validated LC-MS/MS method with deuterated internal standards (e.g., hycanthone-d4) to correct for matrix effects. Optimize chromatographic conditions (C18 column, 0.1% formic acid mobile phase) to separate hycanthone from endogenous phospholipids. Validate sensitivity (LLOQ ≤1 ng/mL) and precision (CV <15%) per FDA guidelines .

Methodological Resources

  • Data Reproducibility : Follow Beilstein Journal guidelines for experimental detail disclosure, including raw data deposition in repositories like Zenodo .
  • Toxicity Screening : Combine Ames test (mutagenicity) with Comet assay (DNA damage) in hepatocytes to assess genotoxicity .
  • Clinical Translation : Reference phase II trial frameworks (e.g., single-arm designs for orphan indications) when proposing efficacy-toxicity balance studies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hycanthone mesylate
Reactant of Route 2
Reactant of Route 2
Hycanthone mesylate

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